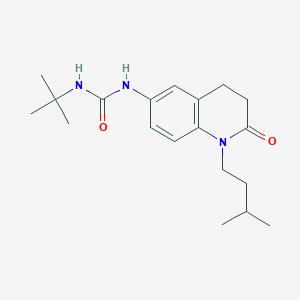

1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-13(2)10-11-22-16-8-7-15(12-14(16)6-9-17(22)23)20-18(24)21-19(3,4)5/h7-8,12-13H,6,9-11H2,1-5H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFCDHRCDRYLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression and tumor progression. Research indicates that inhibiting IDO can enhance anti-cancer immunity and improve the effectiveness of existing therapies. Studies have shown that compounds similar to 1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can modulate IDO activity effectively .

Cancer Therapy Enhancement

The compound has been investigated for its ability to enhance the efficacy of anti-cancer treatments. By inhibiting IDO-mediated immunosuppression, it potentially allows for a more robust immune response against tumors. This dual approach—direct anti-cancer activity combined with immune modulation—positions it as a promising candidate in cancer therapy .

Treatment of Infectious Diseases

In addition to cancer applications, this compound may also play a role in treating infectious diseases characterized by immune evasion mechanisms. For instance, its IDO inhibitory properties could be beneficial in managing conditions like HIV infection, where immune suppression is a significant challenge .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Study on IDO Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that specific inhibitors could significantly reduce tumor growth in mouse models by enhancing T-cell responses through IDO inhibition .

- Combination Therapies : Research has indicated that combining IDO inhibitors with traditional chemotherapy agents leads to improved outcomes in preclinical models of cancer . This suggests that this compound could be effectively integrated into multi-modal treatment strategies.

Data Table: Summary of Applications

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Indoleamine 2,3-Dioxygenase Inhibition | Modulates immune response | Enhances anti-cancer immunity |

| Cancer Therapy Enhancement | Inhibits tumor-induced immunosuppression | Improves efficacy of existing therapies |

| Treatment of Infectious Diseases | Reduces immune evasion mechanisms | Potentially effective against HIV and others |

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Inferred based on structural analogs.

Electronic and Pharmacokinetic Implications

- The 4-fluorobenzyl group in introduces electron-withdrawing effects, which may improve metabolic stability and receptor affinity . The quinoxaline core () offers a rigid, planar structure conducive to intercalation or π-stacking in biological targets, unlike the flexible tetrahydroquinolinone .

- Urea Linkage: Common to all compounds, the urea moiety serves as a hydrogen-bond donor/acceptor, critical for target binding. Tert-butyl substitution () provides steric protection against enzymatic degradation .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of urea derivatives often involves coupling isocyanates with amines or utilizing palladium-catalyzed reactions. For example, palladium-catalyzed ligand-regulated synthesis of ureas from 2-ethynylanilines and isocyanides has been reported, with optimized conditions including dichloromethane as a solvent and room temperature reactions for 12 hours . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol can improve yield. Reaction efficiency is enhanced by maintaining anhydrous conditions, using catalysts like Pd(OAc)₂, and monitoring intermediates via TLC .

Basic: What safety protocols should researchers follow when handling this compound?

Methodological Answer:

Based on structurally similar compounds, this urea derivative may exhibit acute toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory hazards (H335) . Recommended precautions:

- PPE: Nitrile gloves, lab coat, safety goggles, and respiratory protection in ventilated enclosures.

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can enantiomers of tetrahydroquinolin-urea derivatives be resolved chromatographically?

Methodological Answer:

Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H column) effectively separates enantiomers. For example, a mobile phase of 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar and 50 mL/min flow rate achieved baseline separation of (±)-35, a tetrahydroquinolin derivative, with >99% enantiomeric excess. Sample preparation in ethanol/diethylamine (0.2%) at 5.75 g/L and injection volumes of 3 mL are critical for resolution .

Advanced: What spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

- 1H/13C NMR: Characteristic shifts for the tert-butyl group (δ ~1.3 ppm, ¹H; ~28 ppm, ¹³C) and urea NH protons (δ ~10–11 ppm, ¹H) are diagnostic. For example, 1-(tert-butyl)urea derivatives show distinct aromatic proton signals in the δ 7.0–8.0 ppm range for the tetrahydroquinolin core .

- FT-IR: Urea carbonyl stretches appear at ~1649–1705 cm⁻¹, while isocyanate intermediates show peaks at ~2302 cm⁻¹ (N=C=O) .

Advanced: How can computational modeling aid in predicting this compound’s physicochemical properties?

Methodological Answer:

PubChem-derived InChI keys and SMILES strings enable molecular dynamics simulations to predict solubility, logP, and bioavailability. Tools like Gaussian or Schrödinger Suite calculate electrostatic potential maps and H-bonding propensity, critical for understanding interactions with biological targets. For example, the InChI key for related compounds (e.g., VBXDDEFKXNFJLL-OAHLLOKOSA-N) facilitates docking studies .

Basic: What analytical methods validate purity during synthesis?

Methodological Answer:

- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) and UV detection at 254 nm. Purity thresholds >95% are typical for research-grade compounds .

- Mass Spectrometry: ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ for C21H29N4S1: observed 369.2118 vs. calculated 369.2107) .

Advanced: How can structure-activity relationship (SAR) studies guide biological evaluation?

Methodological Answer:

Modifying the tetrahydroquinolin core (e.g., substituting isopentyl with methylpyrrolidinyl groups) alters target affinity. For example, pexmetinib, a urea-based Tie-2/p38 MAPK inhibitor, demonstrated that tert-butyl groups enhance metabolic stability, while fluorobenzyl moieties improve kinase selectivity. Biological assays (e.g., kinase inhibition, cell viability) should compare IC50 values across analogs .

Basic: How should researchers address byproduct formation during synthesis?

Methodological Answer:

Byproducts like unreacted isocyanates or dimerized ureas can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.